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Abstract

Tofogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose
cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in
the kidneys.[1][2] By selectively blocking SGLT2, Tofogliflozin induces glucosuria, thereby
reducing plasma glucose levels in an insulin-independent manner. This unique mechanism of
action offers therapeutic benefits for the management of type 2 diabetes mellitus (T2DM),
including improvements in glycemic control, reduction in body weight, and a modest lowering of
blood pressure.[1][3] This technical guide provides an in-depth overview of the pharmacological
profile of Tofogliflozin, detailing its mechanism of action, in vitro and in vivo pharmacology,
pharmacokinetic and pharmacodynamic properties, and clinical efficacy. It is intended to serve
as a comprehensive resource for professionals in the field of diabetes research and drug
development.

Mechanism of Action

Under normal physiological conditions, the kidneys filter approximately 180 grams of glucose
from the blood daily, with nearly all of it being reabsorbed back into circulation, primarily in the
proximal convoluted tubules.[3] The sodium-glucose cotransporter 2 (SGLT2) is responsible for
about 90% of this renal glucose reabsorption.[2] In patients with T2DM, there is an upregulation
of SGLT2 expression, which contributes to persistent hyperglycemia.[4]
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Tofogliflozin exerts its therapeutic effect by selectively and potently inhibiting SGLT2.[3] This
inhibition reduces the reabsorption of filtered glucose from the tubular lumen, leading to
increased urinary glucose excretion (UGE).[1] The resulting caloric loss (approximately 4 kcal
per gram of glucose excreted) contributes to weight reduction, while the osmaotic diuresis effect
aids in lowering blood pressure.[3] A key advantage of this mechanism is that it is independent
of insulin secretion or sensitivity, making Tofogliflozin an effective treatment option across
various stages of T2DM.[5]
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Caption: Mechanism of SGLT2 Inhibition by Tofogliflozin in the Renal Proximal Tubule.

Pharmacodynamic Profile
In Vitro Potency and Selectivity

Tofogliflozin demonstrates high potency for human SGLT2, with reported half-maximal
inhibitory concentration (IC50) values typically around 2.9 nM.[6][7] A critical feature of
Tofogliflozin is its exceptional selectivity for SGLT2 over the closely related SGLT1 transporter,
which is predominantly found in the intestine and heart.[8] This high selectivity, with a ratio of
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approximately 2900-fold, minimizes the potential for off-target effects associated with SGLT1
inhibition, such as gastrointestinal side effects.[3][9]

Parameter Value Reference(s)
Human SGLT2 IC50 ~2.9-4.3nM [6]1[8]

Human SGLT1 IC50 ~12,500 nM [8]

Selectivity Ratio

(SGLT1/SGLT?) 2900 [51110]
Human SGLT2 K_i 2.9 nM [6][71[11]

Rat SGLT2 K_i_ 14.9 nM [6][71[11]
Mouse SGLT2 K_i 6.4 nM [61171111]

Table 1: In Vitro Inhibitory Activity and Selectivity of Tofogliflozin.

In Vivo Pharmacodynamics

In animal models of type 2 diabetes, such as diet-induced obese (DIO) rats, KKAy mice, and
db/db mice, Tofogliflozin administration leads to significant UGE, which attenuates body weight
gain and reduces body fat mass.[12][13] This is achieved primarily through calorie loss, which
also induces a metabolic shift from carbohydrate to fatty acid oxidation.[14] Studies in rats have
shown that Tofogliflozin's effect on renal glucose reabsorption is glucose-dependent; it
significantly inhibits reabsorption under hyperglycemic conditions but has a minimal effect
under euglycemic or hypoglycemic conditions, suggesting a low intrinsic risk of hypoglycemia.
[15][16]

In human studies, Tofogliflozin produces a dose-dependent increase in daily UGE.[17] The
exposure-response relationship fits an Emax model well, with doses between 20 mg and 40 mg
achieving a near-maximal effect on UGE.[17][18]

Pharmacokinetic Profile

Tofogliflozin exhibits favorable pharmacokinetic properties characterized by rapid absorption,
high bioavailability, and efficient clearance.
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Absorption, Distribution, Metabolism, and Excretion
(ADME)

Following oral administration in healthy male subjects, Tofogliflozin is rapidly absorbed.[17] A
human radiolabeled study demonstrated a high oral bioavailability of 97.5%.[4] Food intake has
been shown to decrease the maximum plasma concentration (Cmax) by approximately 30%
but does not significantly alter the total exposure (AUC).[5]

Tofogliflozin is primarily metabolized via oxidation by cytochrome P450 (CYP) enzymes,
including CYP2C18, 4A11, 4F3B, and 3A.[4] The major circulating component in plasma after
the parent drug is the M1 metabolite, a phenyl acetic acid derivative, which accounts for 52% of
the total drug-related material, compared to 42% for the parent drug.[19]

Excretion is relatively rapid, with approximately 76% of an administered dose excreted in the
urine and 20% in the feces within 72 hours.[19] The elimination half-life (t1/2) is approximately
5-6 hours, and the drug does not accumulate with once-daily dosing.[5][17]

Parameter Value (Human) Reference(s)

Bioavailability (Oral) 97.5% [4]

Time to Cmax (Tmax) 0.75 hours [4]

Elimination Half-life (t1/2) 5-6 hours [51[17]

Protein Binding 83% [10]

Excretion (72h) ~76% Urine, ~20% Feces [4][19]

Primary Metabolism CYP-mediated oxidation [4]

Effect of Food Cmaxc =30%, AUC [5]1L8]
unchanged

Table 2: Key Pharmacokinetic Parameters of Tofogliflozin in Humans.

Clinical Efficacy and Safety

Multiple clinical trials have demonstrated the efficacy and safety of Tofogliflozin in patients with
T2DM, both as monotherapy and as an add-on to other antidiabetic agents.
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Glycemic Control, Body Weight, and Blood Pressure

In a 24-week study of Japanese patients with T2DM, monotherapy with Tofogliflozin 20 mg
once daily resulted in a placebo-adjusted least squares mean change in HbAlc of -1.017%.[20]
This improvement in glycemic control is accompanied by significant reductions in body weight
and blood pressure. Phase Il and Ill studies have consistently shown placebo-adjusted mean
body weight reductions of approximately 2.5 kg to 2.8 kg.[4] Additionally, significant reductions
in both systolic and diastolic blood pressure have been observed.[4]

o Placebo-Adjusted
Parameter Tofogliflozin Dose Reference(s)
Mean Change

HbAlc Reduction 20 mg (24 weeks) -1.017% [20]
20 mg (12 weeks) -0.77% [4]
Body Weight

. 20 mg (24 weeks) -2.50 kg [4]
Reduction
20 mg (12 weeks) -2.6 kg [4]
Systolic BP Reduction 20 mg -7.6 mmHg [4]
Diastolic BP

] 20 mg -4.1 mmHg [4]
Reduction

Table 3: Summary of Clinical Efficacy of Tofogliflozin.

Safety Profile

Tofogliflozin is generally well-tolerated.[17] The most common adverse drug reactions are
related to its mechanism of action and include urinary and genital tract infections and volume
depletion-related events.[21] The incidence of hypoglycemia is low, particularly when used as
monotherapy, owing to its insulin-independent mechanism.[20][22]

Key Experimental Protocols

The pharmacological characterization of Tofogliflozin relies on a series of standardized in vitro
and in vivo assays.
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In Vitro SGLT Inhibition Assay (Cell-Based Glucose
Uptake)

This assay quantifies the inhibitory potency of a compound on SGLT1 and SGLT2 transporters
expressed in a cellular system.

¢ Principle: Measures the uptake of a radiolabeled, non-metabolizable glucose analog (e.qg.,
14C-labeled a-methyl-D-glucopyranoside, 1*C-AMG) into cells engineered to overexpress
either human SGLT1 or SGLT2. The reduction in radioactivity in the presence of the test
compound relative to a vehicle control indicates inhibitory activity.[8][23]

» Methodology:

o Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells
stably transfected with human SGLT1 or SGLT2 are cultured to confluence in multi-well
plates.[24]

o Assay Preparation: Cells are washed with a sodium-containing uptake buffer (to enable
SGLT function) and pre-incubated for 15-30 minutes with varying concentrations of
Tofogliflozin or vehicle.

o Uptake Initiation: The assay is initiated by adding uptake buffer containing 1*C-AMG and
the corresponding concentration of the test compound.

o Uptake Termination: After a defined incubation period (e.g., 60-120 minutes) at 37°C, the
uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to
remove extracellular radiolabel.

o Quantification: Cells are lysed, and intracellular radioactivity is measured using a liquid
scintillation counter.

o Data Analysis: Concentration-response curves are generated, and IC50 values are
calculated by fitting the data to a four-parameter logistic equation.[8]
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Caption: General workflow for an in vitro SGLT2 glucose uptake inhibition assay.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b611415?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In Vivo Diabetic Animal Model Study

These studies assess the pharmacodynamic effects of the compound on glycemic control and
other metabolic parameters in a relevant disease model.

e Principle: To evaluate the glucose-lowering efficacy and effect on body weight of Tofogliflozin
in a diabetic, obese animal model like the KKAy or db/db mouse.[12][13]

o Methodology:

o Animal Model: Male db/db mice (a model of genetic obesity and T2DM) are acclimated.
Baseline measurements of blood glucose, HbAlc, and body weight are taken.

o Dosing: Animals are randomized into vehicle control and Tofogliflozin treatment groups
(e.g., 0.1, 1, 10 mg/kg). The compound is administered orally once daily for a period of 4
to 8 weeks.[6][13]

o Urine and Blood Collection: At specified time points, animals are placed in metabolic
cages for 24-hour urine collection to measure UGE and urine volume.[23] Blood samples
are collected to monitor plasma glucose, insulin, and HbAlc levels.

o Endpoint Analysis: At the end of the study, body composition (fat mass, lean mass) may be
analyzed. Tissues such as the pancreas and kidneys can be harvested for histological
examination to assess beta-cell mass and renal morphology.[13]

o Data Analysis: Statistical comparisons are made between the vehicle and treatment
groups for all measured parameters.

Human Radiolabeled Mass Balance Study

This study is crucial for understanding the absorption, metabolism, and excretion (AME) profile
of a drug in humans.

 Principle: A single oral dose of radiolabeled Tofogliflozin (e.g., **C-Tofogliflozin) is
administered to healthy subjects to trace the drug and its metabolites through the body.[19]
[25]

» Methodology:
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o Subject Enrollment: A small cohort of healthy male subjects is enrolled.[25]

o Dosing: Following a baseline period, subjects receive a single oral dose of 1*C-Tofogliflozin
(e.g., 20 mg).[19]

o Sample Collection: Serial blood, plasma, urine, and feces samples are collected at
predefined intervals for an extended period (e.g., up to 168 hours post-dose) to ensure
capture of >90% of the radioactive dose.[4]

o Sample Analysis: Total radioactivity in all matrices is measured. Plasma, urine, and fecal
samples are profiled using liquid chromatography with tandem mass spectrometry (LC-
MS/MS) and radiometric detection to identify and quantify the parent drug and its
metabolites.

o Data Analysis: The total recovery of radioactivity is calculated. The contribution of different
excretion pathways (renal vs. fecal) is determined. The metabolic profile is established by
identifying the structure and proportion of each metabolite. Pharmacokinetic parameters
for the parent drug and major metabolites are calculated.

Conclusion

Tofogliflozin hydrate is a highly potent and selective SGLT2 inhibitor with a well-defined
pharmacological profile. Its robust in vitro selectivity translates to targeted in vivo efficacy,
leading to significant improvements in glycemic control, body weight, and blood pressure in
patients with type 2 diabetes. The pharmacokinetic properties of Tofogliflozin, including rapid
absorption, high bioavailability, and a half-life suitable for once-daily dosing, support its clinical
utility. The insulin-independent mechanism of action, coupled with a low risk of hypoglycemia,
positions Tofogliflozin as a valuable therapeutic agent in the management of T2DM.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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